4-Fluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
Description
4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride (CAS: 1951424-95-5) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₇F₄N·HCl . Its structure features a pyrrolidine ring substituted with a fluorine atom at position 4 and a fluoromethyl group (-CH₂F) at position 2, with stereochemistry specified as (2S,4S) . This compound is a chiral building block widely used in medicinal chemistry for drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its ability to modulate physicochemical properties like solubility and metabolic stability .
Properties
Molecular Formula |
C5H10ClF2N |
|---|---|
Molecular Weight |
157.59 g/mol |
IUPAC Name |
4-fluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-2-5-1-4(7)3-8-5;/h4-5,8H,1-3H2;1H |
InChI Key |
PXOYAHQYHURJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1CF)F.Cl |
Origin of Product |
United States |
Biological Activity
4-Fluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a fluorinated pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₈ClF₂N
- Molecular Weight : Approximately 155.57 g/mol
- Chirality : The compound exists in specific stereoisomeric forms, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling.
- Signal Transduction Pathways : The compound may alter signal transduction pathways, affecting cellular responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays. Key findings include:
Case Studies
-
Anti-inflammatory Properties :
A study assessed the anti-inflammatory effects of various pyrrolidine derivatives, including this compound. The compound demonstrated inhibition of COX enzymes, which are critical in the inflammatory response. -
Sphingosine Kinase Inhibition :
Research indicated that this compound effectively inhibited sphingosine kinase 2 (SphK2), a target implicated in cancer and inflammatory diseases. At a concentration of 1 μM, it achieved approximately 77% inhibition of SphK2 activity, showcasing its potential as a therapeutic agent in related conditions.
Structure-Activity Relationship (SAR)
The biological activity of fluorinated pyrrolidine derivatives is influenced by their structural features. The presence of fluorine atoms enhances electrophilic character and alters nucleophilicity, which can lead to increased reactivity with biological targets. Research into SAR has revealed that modifications to the pyrrolidine ring can significantly affect potency and selectivity against various targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-Fluoropiperidine Hydrochloride
- Structure : Piperidine ring (6-membered) with a fluorine substituent at position 3.
- Molecular Weight : 297.35 g/mol .
- Key Differences :
- Larger ring size (piperidine vs. pyrrolidine) reduces ring strain but increases lipophilicity.
- Absence of fluoromethyl group limits its utility in fine-tuning steric effects.
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Hydrochloride
- Structure : Pyrrolidine with two fluorine atoms at position 4 and a fluoromethyl group at position 2.
- Molecular Weight : ~195–200 g/mol (estimated) .
- Increased steric bulk compared to the monoflourinated parent compound.
4-Fluoro-2-(3-fluorophenyl)pyrrolidine Hydrochloride
- Structure : Pyrrolidine with fluorine at position 4 and a 3-fluorophenyl group at position 2.
- Molecular Weight : ~254.68 g/mol (estimated) .
- Key Differences :
3-(Fluoromethyl)azetidine Hydrochloride
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| 4-Fluoro-2-(fluoromethyl)pyrrolidine HCl | 195.14 | 0.8–1.2 | Not reported | Moderate (polar groups) |
| 4-Fluoropiperidine HCl | 297.35 | 1.5–2.0 | 268–287 | Low (lipophilic ring) |
| (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine HCl | ~195–200 | 0.5–0.9 | Not reported | High (increased polarity) |
| 4-Fluoro-2-(3-fluorophenyl)pyrrolidine HCl | ~254.68 | 2.2–2.5 | Not reported | Low (aromatic group) |
Notes:
Q & A
Q. How to design SAR studies targeting fluorinated pyrrolidines?
- Framework :
- Core modifications : Compare 2-fluoromethyl vs. 2-methyl derivatives in binding assays to quantify fluorine’s electronic effects .
- Substituent scanning : Introduce halogens (Cl, Br) at the 4-position to assess steric vs. electronic contributions .
- Data integration : Use QSAR models with descriptors like molar refractivity and dipole moments to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
